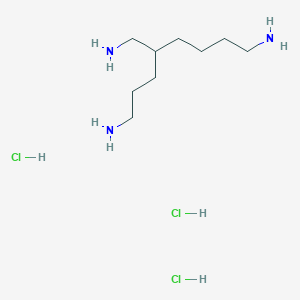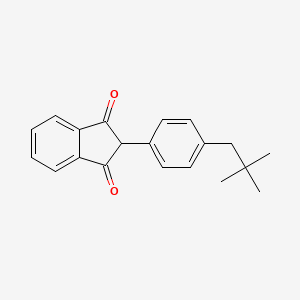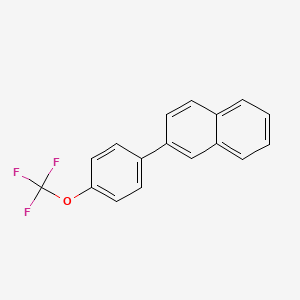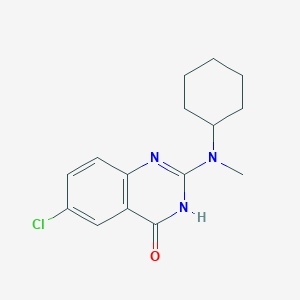![molecular formula C17H19NO3 B11839003 N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine CAS No. 13173-98-3](/img/structure/B11839003.png)
N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine is a chemical compound characterized by its unique structure, which includes a naphthalene ring and a leucine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine typically involves the condensation reaction of 2-hydroxy-1-naphthaldehyde with L-leucine. The reaction is catalyzed by hydrochloric acid and carried out under solvent-free conditions. The mixture is heated at 70°C for 2 hours, followed by cooling and recrystallization from ethanol to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
化学反応の分析
Types of Reactions
N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the naphthalene ring and the imine group.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
科学的研究の応用
N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets and modulating various biochemical pathways. The naphthalene ring and leucine moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
- N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-alanine
- N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-valine
Uniqueness
N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine is unique due to its specific combination of a naphthalene ring and a leucine derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its potential for specialized uses .
特性
CAS番号 |
13173-98-3 |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC名 |
(2S)-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-11(2)9-15(17(20)21)18-10-14-13-6-4-3-5-12(13)7-8-16(14)19/h3-8,10-11,15,19H,9H2,1-2H3,(H,20,21)/t15-/m0/s1 |
InChIキー |
DSRUNLXEJPBYQD-HNNXBMFYSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)N=CC1=C(C=CC2=CC=CC=C21)O |
正規SMILES |
CC(C)CC(C(=O)O)N=CC1=C(C=CC2=CC=CC=C21)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B11838922.png)
![tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11838927.png)
![5-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline](/img/structure/B11838937.png)



![2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11838975.png)



![3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11838994.png)


![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3-methylbutanoate](/img/structure/B11839010.png)
